N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide
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Overview
Description
N-[2-(DIETHYLAMINO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a diethylaminoethyl group attached to a nitrobenzene sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE typically involves the reaction of 3-nitrobenzenesulfonyl chloride with N,N-diethylaminoethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-[2-(DIETHYLAMINO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-[2-(DIETHYLAMINO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including bacterial infections and cancer.
Industry: In the industrial sector, N-[2-(DIETHYLAMINO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with biological targets, such as enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the nitro group can participate in redox reactions, further modulating the activity of the target enzyme.
Comparison with Similar Compounds
- N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE
- N-[2-(DIETHYLAMINO)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE
- N-[2-(DIETHYLAMINO)ETHYL]-3-CHLOROBENZENE-1-SULFONAMIDE
Comparison: N-[2-(DIETHYLAMINO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both diethylamino and nitro groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H19N3O4S |
---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-3-14(4-2)9-8-13-20(18,19)12-7-5-6-11(10-12)15(16)17/h5-7,10,13H,3-4,8-9H2,1-2H3 |
InChI Key |
YLVCTFKIWRDVQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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